molecular formula C7H4BrIN2 B572159 4-Bromo-2-iodo-7-azaindole CAS No. 1260879-70-6

4-Bromo-2-iodo-7-azaindole

Cat. No.: B572159
CAS No.: 1260879-70-6
M. Wt: 322.931
InChI Key: XYODINKLTLGRTD-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-7-azaindole is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Bromo-2-iodo-7-azaindole has several scientific research applications, including:

Safety and Hazards

The compound is classified as having acute toxicity (oral) and can cause skin and eye irritation. Precautionary measures include washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin or eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-7-azaindole typically involves the bromination and iodination of pyrrolopyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a catalyst to achieve the desired substitution on the pyrrolopyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and iodination steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-7-azaindole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for use in pharmaceuticals and other applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-7-azaindole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and iodine atoms can interact with the active sites of target proteins, leading to inhibition of their activity. The compound’s structure allows it to fit into the binding pockets of various enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-7-azaindole’s combination of bromine and iodine atoms provides unique reactivity and versatility in synthetic chemistry. This dual halogenation allows for a broader range of chemical transformations compared to similar compounds with only one halogen atom.

Properties

IUPAC Name

4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYODINKLTLGRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739511
Record name 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260879-70-6
Record name 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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